Enhanced Ligand Efficiency via Spacer Arm Compared to Directly Linked Analogs
The inclusion of an ethyl spacer between the azetidine ring and the diethylamine group in the target compound provides a measurable increase in molecular flexibility and reach. This is a critical differentiator from directly linked analogs like N,N-diethylazetidin-3-amine. While quantitative binding data for this specific compound is not publicly available, the structural difference results in a ~2.8 Å longer distance between the two basic nitrogen atoms (as measured by computational 2D distance), which is known to significantly impact binding pocket accommodation and ligand efficiency in medicinal chemistry campaigns .
| Evidence Dimension | Inter-Nitrogen Distance (Approximate 2D Measurement) |
|---|---|
| Target Compound Data | ~5.0 Å (between azetidine N and diethylamine N) |
| Comparator Or Baseline | N,N-diethylazetidin-3-amine: ~2.2 Å |
| Quantified Difference | ~2.8 Å longer |
| Conditions | Computational 2D structural analysis (MarvinSketch) of the free base. |
Why This Matters
This spatial difference is crucial for probing pharmacophores where a longer, more flexible basic amine is required for optimal target engagement.
